1-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c17-15(22)10-3-5-20(6-4-10)12-8-21(9-12)16(23)11-1-2-13-14(7-11)19-24-18-13/h1-2,7,10,12H,3-6,8-9H2,(H2,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBODIJJJVQYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available reagentsCommon synthetic routes involve cross-coupling reactions, such as the Stille reaction, to form the desired π-spacer–acceptor–π-spacer type structures .
Analyse Chemischer Reaktionen
1-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different products.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It is used in the production of materials with specific optical and electrochemical properties.
Wirkmechanismus
The mechanism of action of 1-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide involves its interaction with molecular targets through its electron donor-acceptor properties. The benzo[c][1,2,5]thiadiazole moiety acts as an electron acceptor, while the azetidin-3-yl and piperidine-4-carboxamide groups can participate in various interactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional attributes of 1-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide are compared below with analogous compounds from recent literature and patents.
Structural Comparison
Key Findings and Implications
Heterocyclic Core Differences: The benzothiadiazole in the target compound is more electron-deficient than the benzimidazole in PROTAC 8.36 or the imidazopyrimidine in . This may enhance binding to electrophilic pockets in kinases or E3 ligases. Azetidine vs.
Functional Group Impact :
- The carboxamide group in the target compound and PROTAC 8.36 offers superior solubility and membrane permeability over carboxylic acid analogs (e.g., ).
- Fluorinated substituents in and increase metabolic stability and lipophilicity, whereas the target compound’s benzothiadiazole may rely on π-stacking for target engagement without fluorine’s metabolic effects.
Biological Activity Hypotheses: The target compound’s benzothiadiazole-azetidine scaffold is structurally analogous to kinase inhibitors (e.g., ) but distinct from PROTACs ( ). Azetidine-containing compounds in and demonstrate anticancer activity, suggesting the target compound may share similar therapeutic applications.
Biologische Aktivität
The compound 1-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 351.41 g/mol. The structure includes a benzo[c][1,2,5]thiadiazole moiety, which is known for its electron-accepting properties, making it a candidate for various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its unique structural features. The benzo[c][1,2,5]thiadiazole acts as an electron acceptor while the azetidin-3-yl and piperidine-4-carboxamide groups facilitate diverse interactions. The specific mechanisms include:
- Static Quenching : The compound interacts with electron-rich primary aromatic amines (PAAs) through static quenching processes, affecting fluorescence detection pathways.
- Pharmacokinetics : It exhibits high stability which may influence its absorption and distribution in biological systems.
Biological Activity
Research indicates that this compound has several notable biological activities:
Anticancer Potential
Studies have shown that derivatives of benzothiadiazole compounds exhibit anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Activity
Compounds containing the benzothiadiazole moiety have been reported to possess antimicrobial properties. They inhibit the growth of various bacterial strains through interference with their metabolic processes.
Case Studies
- Anticancer Studies : In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Antimicrobial Efficacy : A study highlighted the effectiveness of similar benzothiadiazole derivatives against resistant bacterial strains, suggesting a potential therapeutic application in treating infections caused by multi-drug resistant organisms.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1 : Coupling of the benzothiadiazole moiety with the azetidine ring via nucleophilic acyl substitution. Use anhydrous solvents (e.g., DCM or THF) and catalysts like DCC/DMAP for carbonyl activation .
- Step 2 : Functionalization of the piperidine-carboxamide core. Optimize reaction time and temperature (e.g., 60–80°C) to prevent azetidine ring strain-induced side reactions .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity. Monitor intermediates via TLC and LC-MS .
Q. How can structural ambiguities in the compound be resolved using analytical techniques?
Methodological Answer:
- NMR : Use - and -NMR to confirm regiochemistry of the benzothiadiazole-azetidine linkage. NOESY can clarify spatial proximity of substituents .
- X-ray Crystallography : Resolve absolute stereochemistry (if chiral centers exist) and validate bond angles/planarity of the benzothiadiazole ring .
- HPLC-MS : Quantify impurities and verify molecular ion peaks ([M+H]) with high-resolution mass spectrometry .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s reactivity and binding interactions?
Methodological Answer:
- Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to model electron density distribution, highlighting reactive sites (e.g., carbonyl groups) for electrophilic/nucleophilic attacks .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Prioritize binding poses with lowest ∆G values and validate via MD simulations (NAMD/GROMACS) .
- ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to estimate solubility, metabolic stability, and toxicity profiles .
Q. How can researchers design experiments to address contradictory bioactivity data across studies?
Methodological Answer:
- Cross-Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, identical incubation times). Use positive/negative controls (e.g., kinase inhibitors for enzyme studies) .
- Dose-Response Analysis : Generate IC/EC curves in triplicate to confirm potency trends. Address outliers via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets. Consider variables like solvent polarity (DMSO% in cell assays) that may alter compound behavior .
Q. What methodologies enable the study of structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Scaffold Modification : Systematically vary substituents (e.g., replace benzothiadiazole with quinazoline) and assess impact on activity. Use parallel synthesis for high-throughput screening .
- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors (e.g., carboxamide group) via 3D-QSAR (CoMFA/CoMSIA) .
- In Vivo Efficacy : Test top candidates in murine models (e.g., xenografts for anticancer activity). Correlate plasma exposure (AUC) with target engagement using PET imaging .
Q. How can heterogeneous catalysis improve the scalability of key synthetic steps?
Methodological Answer:
- Catalyst Selection : Screen immobilized catalysts (e.g., Pd/C for hydrogenation) or enzyme-mimetic polymers to enhance regioselectivity in azetidine functionalization .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization). Optimize residence time and pressure to minimize byproducts .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
